2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the following properties:
- Empirical Formula : C14H22BNO4
- Molecular Weight : 279.14 g/mol
- SMILES String : CC1©OB(OC©1C)C2=CN=C(C(OC)OC)C=C2
Synthesis Analysis
The synthesis of this compound involves the introduction of a dimethoxymethyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group onto a pyridine ring. Specific synthetic methods and reaction conditions would need to be explored in relevant literature.
Molecular Structure Analysis
The molecular structure consists of a pyridine ring substituted with dimethoxymethyl and tetramethyl-1,3,2-dioxaborolan-2-yl groups. The arrangement of atoms and functional groups determines its properties and reactivity.
Chemical Reactions Analysis
Understanding the reactivity of this compound involves investigating its behavior in various chemical reactions. Literature may provide insights into its reactions with other compounds, functional group transformations, and potential applications.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Flash Point : Not applicable (combustible solid)
- Solubility : Soluble in certain organic solvents
- Melting Point/Boiling Point : Information not provided
Safety And Hazards
- Safety Class Code : 11 (Combustible Solids)
- Storage : Handle with care due to combustibility
- Hazards : No specific hazards data provided
Future Directions
Research on this compound could explore:
- Applications : Investigate potential uses in organic synthesis, catalysis, or medicinal chemistry.
- Biological Activity : Assess any biological effects or pharmacological properties.
- Derivatives : Explore modifications to enhance specific properties.
Please note that this analysis is based on available information, and further studies are necessary for a comprehensive understanding. For detailed references, consult relevant scientific literature123.
properties
IUPAC Name |
2-(dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-8-11(16-9-10)12(17-5)18-6/h7-9,12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLIORWIFDJVCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1150632-93-1 | |
Record name | 2-(Dimethoxymethyl)pyridine-5-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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